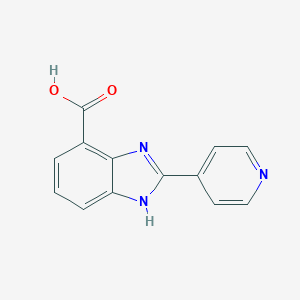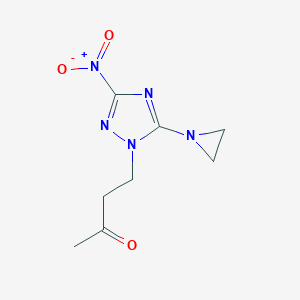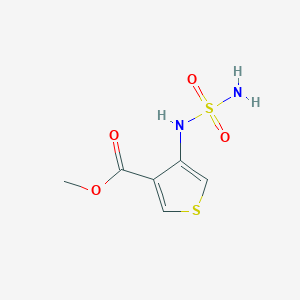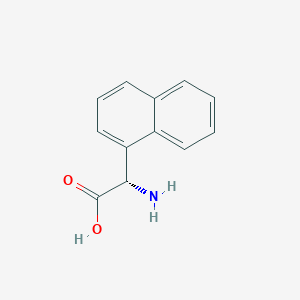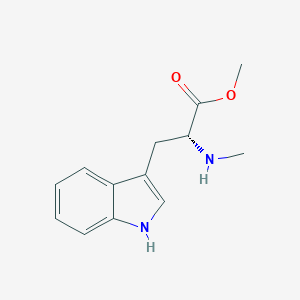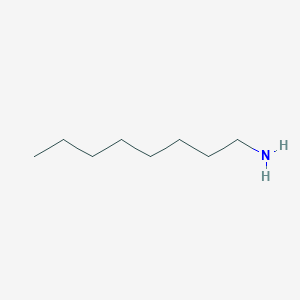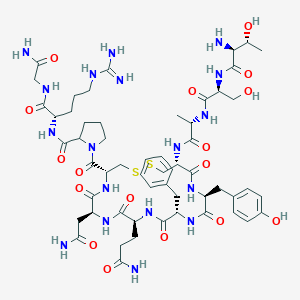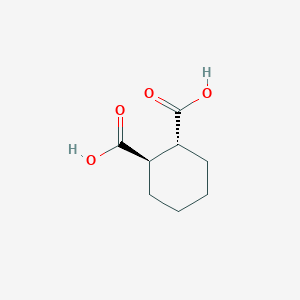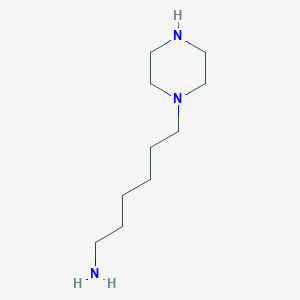
6-(Piperazin-1-YL)hexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Piperazin-1-YL)hexan-1-amine, also known as PIPES, is a chemical compound that is commonly used in scientific research. It is a buffering agent that is used to maintain a stable pH in biological and biochemical experiments. PIPES is a versatile compound that has a wide range of applications in various fields of research, including biochemistry, molecular biology, and pharmacology.
Wirkmechanismus
6-(Piperazin-1-YL)hexan-1-amine acts as a buffering agent by accepting or donating protons to maintain a stable pH in a solution. It has a pKa value of 7.5, which makes it an effective buffer at physiological pH. 6-(Piperazin-1-YL)hexan-1-amine is a zwitterionic compound, which means that it has both positive and negative charges. This property allows it to interact with various biological molecules and maintain their stability and activity.
Biochemische Und Physiologische Effekte
6-(Piperazin-1-YL)hexan-1-amine has minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with the activity of enzymes and proteins. 6-(Piperazin-1-YL)hexan-1-amine has been shown to have minimal effects on cell growth and viability, making it an ideal buffering agent for cell culture experiments.
Vorteile Und Einschränkungen Für Laborexperimente
6-(Piperazin-1-YL)hexan-1-amine has several advantages over other buffering agents. It has a low UV absorbance, which makes it suitable for use in spectrophotometric assays. 6-(Piperazin-1-YL)hexan-1-amine also has a low metal chelating capacity, which makes it ideal for use in metal-dependent enzyme assays. However, 6-(Piperazin-1-YL)hexan-1-amine has certain limitations, such as its limited solubility in water at high concentrations. It also has a tendency to form crystals at low temperatures, which can interfere with its buffering capacity.
Zukünftige Richtungen
There are several future directions for research involving 6-(Piperazin-1-YL)hexan-1-amine. One area of research is the development of new 6-(Piperazin-1-YL)hexan-1-amine derivatives with improved properties, such as increased solubility and stability. Another area of research is the application of 6-(Piperazin-1-YL)hexan-1-amine in drug delivery systems, where it can be used as a pH-responsive component to release drugs in response to changes in pH. 6-(Piperazin-1-YL)hexan-1-amine can also be used in the development of biosensors and diagnostic assays, where it can be used as a component in the detection of various biomolecules.
Synthesemethoden
The synthesis of 6-(Piperazin-1-YL)hexan-1-amine involves the reaction of 1,6-hexanediamine with piperazine. The reaction takes place in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
6-(Piperazin-1-YL)hexan-1-amine is commonly used as a buffering agent in biological and biochemical experiments. It is used to maintain a stable pH in various solutions, such as cell culture media, enzyme assays, and protein purification. 6-(Piperazin-1-YL)hexan-1-amine is also used as a component in various electrophoresis buffers and staining solutions.
Eigenschaften
CAS-Nummer |
115986-20-4 |
|---|---|
Produktname |
6-(Piperazin-1-YL)hexan-1-amine |
Molekularformel |
C10H23N3 |
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
6-piperazin-1-ylhexan-1-amine |
InChI |
InChI=1S/C10H23N3/c11-5-3-1-2-4-8-13-9-6-12-7-10-13/h12H,1-11H2 |
InChI-Schlüssel |
VAHXGEZNOJGTGS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCCCCCN |
Kanonische SMILES |
C1CN(CCN1)CCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



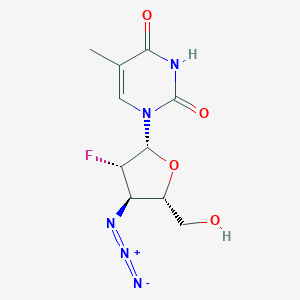
![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)
